5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione
Overview
Description
Scientific Research Applications
Synthesis of Heterocycles and Natural Products
5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione and its derivatives play a crucial role in the synthesis of a variety of value-added organic molecules. These include six-membered oxygen-containing heterocycles which are intermediate for the synthesis of numerous natural products and bioactive molecules. Such molecules exhibit a wide range of biological activities, including anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing various synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, and 1,4-dihydropyridine. These compounds demonstrate a diverse range of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).
Michael Reaction and Intermediate for Spiro Compounds
Michael 1:1 adducts synthesized from cyclohexane-1,3-dione derivatives are important intermediates in the formation of spiro and spiroketal compounds. These adducts, formed through the Michael reaction, facilitate the efficient synthesis of spiro [5.5] undecane compounds via intramolecular cyclization (Hossain et al., 2020).
Stabilizer for Double Base Propellant
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer for double-base propellant. It has shown effectiveness in stability tests, suggesting its potential in propellant formulations (Soliman & El-damaty, 1984).
Antimicrobial and Breast Cancer Activity
Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial and breast cancer activities. These studies involve both in silicoand in vitro assessments, demonstrating significant activity against bacterial proteins and breast cancer proteins. Such derivatives, synthesized based on the Michael addition reaction, show potential as effective agents in treating microbial infections and breast cancer (Chinnamanayakar et al., 2019).
Synthesis of Functionalized Organic and Heterocyclic Compounds
The synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione demonstrates the utility of cyclohexane-1,3-dione derivatives in creating highly functionalized oxygen-rich reactive intermediates. These intermediates are valuable in the synthesis of organic and heterocyclic compounds containing fluorine, highlighting their significance in chemical synthesis (Obi & Okoro, 2016).
Facilitating Corrosion Inhibitors
In the context of corrosion inhibition, 1,8-dioxooctahydroxanthene derivatives, prepared from cyclohexane-1,3-dione, have been investigated for their efficacy in protecting mild steel in hydrochloric acid solution. These compounds, synthesized through an environmentally friendly method, demonstrated high efficiency and potential as corrosion inhibitors (Maleki et al., 2016).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLUEWQADEGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344750 | |
Record name | 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-70-9 | |
Record name | 5-(2,4-Dichlorophenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55579-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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